BARIUM TITANATE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

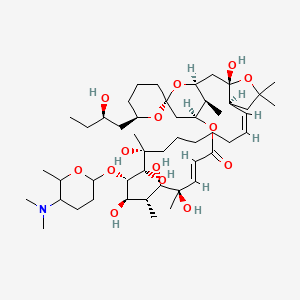

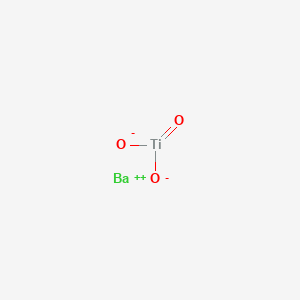

BARIUM TITANATE is an inorganic compound with the chemical formula BaTiO₃. It is a white powder that becomes transparent when prepared as large crystals. This compound is known for its ferroelectric, pyroelectric, and piezoelectric properties, making it a valuable material in various technological applications .

準備方法

BARIUM TITANATE can be synthesized through several methods:

Sol-Gel Process: This method involves the reaction of barium ions and titanium ions in the presence of a chelating agent.

Solid-State Reaction: This traditional method involves mixing barium carbonate (BaCO₃) and titanium dioxide (TiO₂) powders, followed by calcination at high temperatures to form this compound(IV).

Hydrothermal Synthesis: This method involves reacting barium salts and titanium oxide in an aqueous solution under high pressure and temperature.

化学反応の分析

BARIUM TITANATE undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, particularly in the presence of reducing or oxidizing agents.

Substitution Reactions: It can undergo substitution reactions where barium or titanium ions are replaced by other metal ions, altering its properties.

Hydrolysis: This compound can hydrolyze in the presence of water, especially under acidic or basic conditions.

Common reagents used in these reactions include mineral acids, bases, and other metal salts. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

BARIUM TITANATE has a wide range of scientific research applications:

Electronics: It is widely used in the production of multilayer ceramic capacitors (MLCCs) due to its high dielectric constant.

Optics and Photonics: Its high refractive index and transparency make it suitable for optical applications such as high-index optical glasses and photorefractive devices.

Medical Field: The piezoelectric properties of this compound(IV) make it valuable in ultrasonic transducers used for imaging and therapeutic purposes.

Energy Storage: It is used in the development of high-power energy storage devices and fuel cells.

Biomedical Applications: This compound nanoparticles have shown potential in anti-cancer drug discovery due to their biocompatibility and unique physicochemical properties.

作用機序

The mechanism of action of barium titanate(IV) is primarily based on its ferroelectric and piezoelectric properties. These properties arise from the spontaneous electrical polarization of the material, which can be reversed by an external electric field . This polarization effect is crucial for its applications in electronic devices, where it can store and release electrical energy efficiently. In biomedical applications, the piezoelectric properties enable it to generate micro-electric currents that enhance cellular activities, such as bone regeneration .

類似化合物との比較

BARIUM TITANATE can be compared with other similar compounds, such as:

Lead zirconate titanate (PZT): Known for its high piezoelectric properties, PZT is widely used in sensors and actuators. it contains lead, which poses environmental and health concerns.

Strontium titanate (SrTiO₃): This compound shares similar ferroelectric properties with this compound(IV) but has a different crystal structure and lower dielectric constant.

Calcium titanate (CaTiO₃): It is another titanate compound with ferroelectric properties but is less commonly used due to its lower performance compared to this compound(IV).

This compound stands out due to its excellent combination of ferroelectric, pyroelectric, and piezoelectric properties, making it a versatile material for various applications.

特性

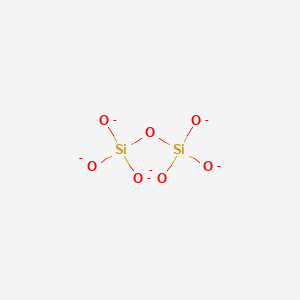

分子式 |

BaTiO3 BaO3Ti |

|---|---|

分子量 |

233.19 g/mol |

IUPAC名 |

barium(2+);dioxido(oxo)titanium |

InChI |

InChI=1S/Ba.3O.Ti/q+2;;2*-1; |

InChIキー |

WNKMTAQXMLAYHX-UHFFFAOYSA-N |

正規SMILES |

[O-][Ti](=O)[O-].[Ba+2] |

同義語 |

arium titanate (BaTiO3) barium titanate(IV) barium titanate(IV), ion (2-) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(4-hydroxyphenyl)ethan-1-aminium](/img/structure/B1233866.png)